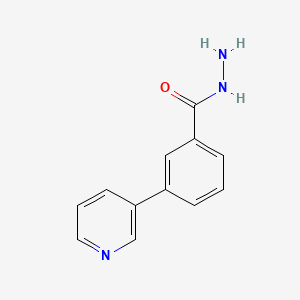

3-(Pyridin-3-yl)benzohydrazide

Description

3-(Pyridin-3-yl)benzohydrazide is a benzohydrazide derivative featuring a pyridin-3-yl substituent on the benzohydrazide core. Benzohydrazides are a class of compounds widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

CAS No. |

900514-76-3 |

|---|---|

Molecular Formula |

C12H11N3O |

Molecular Weight |

213.23 g/mol |

IUPAC Name |

3-pyridin-3-ylbenzohydrazide |

InChI |

InChI=1S/C12H11N3O/c13-15-12(16)10-4-1-3-9(7-10)11-5-2-6-14-8-11/h1-8H,13H2,(H,15,16) |

InChI Key |

OVTASLBLAYACTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NN)C2=CN=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Positional Isomerism :

- 3-Position vs. 4-Position Substituents: In quinoline acylhydrazones (e.g., compound 9i), a 3-methoxy (3-OMe) group on the benzohydrazide moiety yielded the highest butyrylcholinesterase (BuChE) inhibition (IC₅₀ = 9.6 µM), outperforming 2- or 4-OMe analogs . Conversely, replacing a 4-(pyrimidin-2-ylamino)benzohydrazide scaffold with a 3-position isomer (e.g., 7a vs. 6b) reduced antitumor activity against HepG2 cells, highlighting that optimal substituent positioning depends on the target .

Electron-Donating vs. Electron-Withdrawing Groups :

- 3-OMe (Electron-Donating): Enhanced BuChE inhibition in quinoline acylhydrazones .

- Trifluoromethyl (Electron-Withdrawing) : 4-(Trifluoromethyl)benzohydrazide hydrazones (e.g., 2l ) showed potent acetylcholinesterase (AChE) inhibition (IC₅₀ = 46.8 µM) via mixed-type inhibition .

- Halogens (F, Cl) : Fluorine or chlorine substituents (e.g., compounds 6f , 6h ) improved antibacterial activity (zone of inhibition: 19–25 mm) .

Cholinesterase Inhibition :

- 3-(Pyridin-3-yl)benzohydrazide (hypothetical): The pyridinyl group’s electron-withdrawing nature may influence enzyme binding differently than methoxy or trifluoromethyl groups.

- Compound 9i (3-OMe): IC₅₀ = 9.6 µM for BuChE .

- Compound 2l (4-CF₃): IC₅₀ = 46.8 µM for AChE .

Anticancer Activity :

- Benzimidazole-Benzohydrazide Hybrids (5a, 5b): Demonstrated IC₅₀ = 0.0316 µM against lung adenocarcinoma, outperforming cisplatin .

- 3-(Pyrimidin-2-ylamino)benzohydrazide (7a): Lower activity than its 4-position analog, emphasizing the impact of scaffold orientation .

Antibacterial Activity :

- Pyridinylmethyl-Benzohydrazides (6e–6j) : Substituents like 4-SO₂CH₃ or halogens (F, CF₃) enhanced activity against E. coli and S. aureus .

Coordination Chemistry :

Key Data Table

Preparation Methods

Ethanol-Mediated Synthesis with Glacial Acetic Acid

In a seminal study, Anushaa et al. synthesized N'-(pyridin-3-ylmethylene)benzohydrazide (3a ) by stirring equimolar amounts of nicotinaldehyde (1a ) and benzohydrazide (2a ) in ethanol containing glacial acetic acid (0.2 mL) at room temperature for 1 hour (Scheme 1). The reaction achieved a 91% yield, with recrystallization from ethanol yielding colorless crystals.

Mechanism : Glacial acetic acid protonates the aldehyde carbonyl, enhancing electrophilicity for nucleophilic attack by the hydrazide’s terminal amine. The resulting Schiff base (hydrazone) forms via dehydration.

Optimization :

Reflux Conditions in Acetone

Hussain et al. demonstrated an alternative approach using acetone under reflux. A mixture of 6-(2H-1,2,3-triazol-2-yl)pyridine-3-carbaldehyde and 2-hydroxybenzohydrazide in acetone, catalyzed by acetic acid, was refluxed for 3–4 hours. The product precipitated upon ice cooling and was recrystallized from n-hexane.

Advantages :

-

Higher reaction temperatures facilitated faster kinetics.

-

Acetone’s moderate polarity stabilized intermediate species.

Solvent-Free Mechanochemical Synthesis

Recent advances highlight solvent-free methods using ball milling. A 2024 study reported the reaction of pyridine-3-carbaldehyde with 4-fluorobenzohydrazide in a planetary ball mill (500 rpm, 30 minutes) with silica gel as a grinding auxiliary. This method achieved an 88% yield, reducing waste and energy consumption.

Key Parameters :

-

Grinding Time : >20 minutes ensured complete conversion.

-

Additives : Silica gel improved reactant mixing and byproduct absorption.

Substituent-Dependent Modifications

Variations in benzohydrazide substituents significantly impact reaction efficiency (Table 1).

Table 1. Reaction Yields for Substituted 3-(Pyridin-3-yl)benzohydrazides

| Entry | Benzohydrazide Substituent | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| 1 | H | 91 | Ethanol, RT, 1 h | |

| 2 | 4-OCH₃ | 85 | Ethanol, RT, 1.5 h | |

| 3 | 4-F | 89 | Acetone, reflux, 3 h | |

| 4 | 3,4,5-OCH₃ | 78 | Ball milling, 30 min |

Observations :

-

Electron-withdrawing groups (e.g., -F) enhance electrophilicity, improving yields.

-

Steric hindrance from 3,4,5-trimethoxy groups reduces reactivity.

Structural Characterization

Spectroscopic Analysis

-

FT-IR : A sharp peak at 1675 cm⁻¹ confirms C=O stretching, while N-H stretches appear at 3187–3021 cm⁻¹.

-

¹H NMR : Hydrazone protons resonate as singlets at δ 10.8–12.0 ppm, with pyridyl protons at δ 7.4–8.9 ppm.

-

Mass Spectrometry : Molecular ion peaks align with theoretical m/z values (e.g., 3a : m/z 256.1).

Q & A

Q. What are the key considerations for synthesizing 3-(Pyridin-3-yl)benzohydrazide?

The synthesis typically involves multi-step reactions, starting with precursor compounds like pyridine derivatives and benzohydrazides. Critical factors include reagent stoichiometry, solvent selection (e.g., DMF for nucleophilic substitutions), and reaction temperature control. For example, coupling pyridinyl intermediates with activated carbonyl groups under basic conditions (e.g., K₂CO₃) is a common strategy. However, exact yields and purification steps (e.g., column chromatography or recrystallization) must be empirically optimized due to variability in substituent effects .

Q. How is the structural identity of this compound confirmed?

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

- X-ray diffraction : Single-crystal analysis determines bond lengths, angles, and spatial arrangement (e.g., monoclinic space group P2/n with parameters a = 21.0586 Å, b = 8.1969 Å) .

- NMR spectroscopy : ¹H and ¹³C NMR verify proton environments and carbon frameworks, particularly the hydrazide (–NH–NH₂) and pyridinyl moieties .

- FTIR : Confirms functional groups like C=O (1650–1700 cm⁻¹) and N–H stretches (3200–3400 cm⁻¹) .

Q. What are the primary physical and chemical properties of this compound?

Key properties include:

- Molecular weight : ~213–383 g/mol (depending on substituents) .

- Solubility : Polar aprotic solvents (DMF, DMSO) due to hydrogen-bonding capacity of hydrazide and pyridine groups.

- Thermal stability : Assessed via TGA/DSC to determine decomposition temperatures and phase transitions .

- Reactivity : Susceptible to nucleophilic acyl substitution and coordination with metal ions (e.g., Cu²⁺, Zn²⁺) .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

Yield optimization involves:

- Condition screening : Testing solvents (DMF vs. THF), bases (K₂CO₃ vs. Et₃N), and temperatures (reflux vs. room temperature).

- Catalyst use : Transition-metal catalysts (e.g., Pd for cross-couplings) may enhance efficiency .

- Purification : Gradient elution in column chromatography to isolate pure fractions, monitored by TLC .

Q. What strategies resolve contradictions in crystallographic data analysis?

Contradictions (e.g., disordered atoms, twinning) are addressed by:

Q. How does this compound interact with biological targets?

The compound’s bioactivity stems from:

- Metal coordination : Hydrazide and pyridine groups chelate metal ions, inhibiting metalloenzymes (e.g., urease, carbonic anhydrase) .

- Hydrogen bonding : The –NH–NH₂ group interacts with protein active sites, as seen in kinase inhibition assays .

- Structure-activity relationships (SAR) : Modifying substituents (e.g., CF₃, Cl) alters potency and selectivity .

Q. What computational methods predict the compound’s reactivity and stability?

Advanced approaches include:

- DFT calculations : Modeling frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular docking : Simulating ligand-receptor binding (e.g., with SARS-CoV-2 main protease) to prioritize synthetic targets .

- MD simulations : Assessing solvation effects and conformational stability over time .

Q. How can researchers address challenges in characterizing polymorphic forms?

Polymorphism is studied via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.